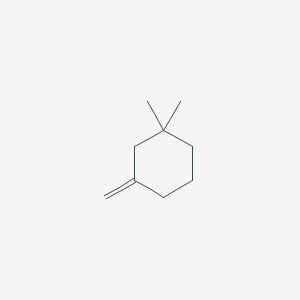
1,1-Dimethyl-3-methylidenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.
準備方法
The synthesis of 1,1-Dimethyl-3-methylidenecyclohexane can be achieved through several routes. One common method involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base, followed by a Wittig reaction to introduce the methylene group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
1,1-Dimethyl-3-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, leading to the formation of halogenated derivatives
科学的研究の応用
1,1-Dimethyl-3-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,1-Dimethyl-3-methylidenecyclohexane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
類似化合物との比較
1,1-Dimethyl-3-methylidenecyclohexane can be compared with other similar compounds, such as:
Methylidenecyclohexane: Lacks the two methyl groups present in this compound, resulting in different chemical properties and reactivity.
1,1-Dimethylcyclohexane: Lacks the methylene group, leading to differences in chemical behavior and applications.
1-Methyl-3-methylenecyclohexane:
特性
CAS番号 |
52291-22-2 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
1,1-dimethyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h1,4-7H2,2-3H3 |
InChIキー |
ZDHCJFGRHGEJBO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=C)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















